molecular formula C15H24N2O2 B499022 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol CAS No. 671795-41-8

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B499022
CAS No.: 671795-41-8
M. Wt: 264.36g/mol
InChI Key: QIHCCUFYBADKBX-UHFFFAOYSA-N
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Description

“2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol” is a chemical compound with the CAS Number: 671795-41-8. It has a molecular weight of 264.37 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H24N2O2 . The InChI code for this compound is 1S/C15H24N2O2/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3 .

Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Applications

  • A study on dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, a compound closely related to 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol, revealed significant analgesic activity without significant morphine-like physical dependence liability in experimental animals. The analgesic potency was found to be about half that of codeine, surpassing aminopyrine, indicating potential therapeutic applications for pain management (Nakamura et al., 1979).

Synthesis and Chemical Analysis

  • Research on the synthesis of carbon-14 labeled analogs of related compounds, such as Quetiapine, from [carboxy-14C]anthranilic acid, highlights the importance of these compounds in developing labeled versions for pharmacokinetic studies (Saadatjoo et al., 2016).
  • The synthesis of 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine, involving the reaction of 11-(1-piperazinyl) dibenzo[b,f][1,4]thiazepine with 2-(2-chloroethoxy)ethanol, demonstrates a green process with high conversion rates and purity. This study underscores the environmental considerations in the synthesis of complex organic molecules (Mahale et al., 2008).

Antimicrobial Activity

  • The synthesis and in vitro antimicrobial activity screening of new pyridine derivatives, including compounds structurally similar to this compound, have been conducted. These studies reveal variable and modest activity against selected strains of bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Patel et al., 2011).

Safety and Hazards

The safety information available indicates that “2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol” may be an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHCCUFYBADKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNCC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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